2-((5-Aminopyridin-2-yl)(methyl)amino)ethanol
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Overview
Description
2-((5-Aminopyridin-2-yl)(methyl)amino)ethanol is a chemical compound that features a pyridine ring substituted with an amino group and a methylamino group, along with an ethanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((5-Aminopyridin-2-yl)(methyl)amino)ethanol typically involves the following steps:
Starting Material: The synthesis begins with 5-amino-2-pyridine, which is commercially available or can be synthesized from pyridine derivatives.
Methylation: The amino group on the pyridine ring is methylated using methyl iodide in the presence of a base such as sodium hydride.
Ethanol Addition: The resulting intermediate is then reacted with ethylene oxide to introduce the ethanol moiety.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity while reducing production costs.
Chemical Reactions Analysis
Types of Reactions
2-((5-Aminopyridin-2-yl)(methyl)amino)ethanol can undergo various chemical reactions, including:
Oxidation: The ethanol moiety can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can react with the amino group under basic conditions.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of piperidine derivatives.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
2-((5-Aminopyridin-2-yl)(methyl)amino)ethanol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including as an intermediate in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-((5-Aminopyridin-2-yl)(methyl)amino)ethanol involves its interaction with specific molecular targets. The compound can act as a ligand, binding to proteins or enzymes and modulating their activity. The pathways involved may include signal transduction cascades or metabolic pathways, depending on the specific application.
Comparison with Similar Compounds
Similar Compounds
- 2-[(4-Methyl-2-pyridinyl)amino]-1-ethanol
- 2-[(5-Methyl-2-pyridinyl)amino]-1-ethanol
- 2-[(6-Amino-2-pyridinyl)(methyl)amino]-1-ethanol
Uniqueness
2-((5-Aminopyridin-2-yl)(methyl)amino)ethanol is unique due to the specific positioning of the amino and methylamino groups on the pyridine ring, which can influence its reactivity and binding properties. This structural uniqueness can result in distinct biological and chemical activities compared to similar compounds.
Properties
IUPAC Name |
2-[(5-aminopyridin-2-yl)-methylamino]ethanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3O/c1-11(4-5-12)8-3-2-7(9)6-10-8/h2-3,6,12H,4-5,9H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCHDTOMXHJHLPB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCO)C1=NC=C(C=C1)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401264374 |
Source
|
Record name | 2-[(5-Amino-2-pyridinyl)methylamino]ethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401264374 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4928-46-5 |
Source
|
Record name | 2-[(5-Amino-2-pyridinyl)methylamino]ethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4928-46-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-[(5-Amino-2-pyridinyl)methylamino]ethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401264374 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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